1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride
Overview
Description
1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C16H20ClNO . It has a molecular weight of 277.79 . The IUPAC name for this compound is 1-[(cyclopentylamino)methyl]-2-naphthol hydrochloride .
Molecular Structure Analysis
The InChI code for 1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride is 1S/C16H19NO.ClH/c18-16-10-9-12-5-1-4-8-14(12)15(16)11-17-13-6-2-3-7-13;/h1,4-5,8-10,13,17-18H,2-3,6-7,11H2;1H .Scientific Research Applications
Environmental Impact and Remediation Efforts
Naphthalene's Environmental Presence
Naphthalene, a polycyclic aromatic hydrocarbon, has been extensively studied for its environmental presence and impact. Research indicates that naphthalene's ubiquity and potential carcinogenicity demand a critical review of its sources, exposures, and environmental impact, especially regarding indoor and outdoor air quality (Jia & Batterman, 2010).
Biodegradation as a Remedial Technology
Natural attenuation and microbial biodegradation represent significant research interests for the remediation of naphthalene-contaminated sites. Studies highlight the microbial pathways capable of degrading naphthalene and other polycyclic aromatic hydrocarbons (PAHs), underscoring the ecological recovery mechanisms for PAH-contaminated environments (Peng et al., 2008).
Advances in Chemical Applications
Chemical Synthesis and Applications
The synthesis routes and applications of naphthalene derivatives, including eco-friendly photocatalytic oxidation methods, have been a focal point. Such derivatives are instrumental in producing dyes and other chemicals, reflecting the compound's versatility and the ongoing innovation in naphthalene chemistry (You-lan, 2005).
Potential in Medicinal Chemistry
Naphthalene derivatives have been identified as having expanding relational medicinal applications. Their structure allows for significant interaction with biological macromolecules, showing promise as anticancer agents, diagnostic agents, and more. This highlights the compound's potential in drug development beyond traditional uses (Gong et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
1-[(cyclopentylamino)methyl]naphthalen-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c18-16-10-9-12-5-1-4-8-14(12)15(16)11-17-13-6-2-3-7-13;/h1,4-5,8-10,13,17-18H,2-3,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUBECDFCMMLDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC3=CC=CC=C32)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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